5-Amino-4-chloro-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula . It is a derivative of benzenesulfonamide, distinguished by the presence of an amino group, a chloro group, and a methyl group attached to the benzene ring. This compound is characterized by its sulfonamide functional group, which contributes to its biological activity and potential applications in medicinal chemistry.
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells. Inhibition of this enzyme disrupts pH regulation in the tumor microenvironment, potentially leading to reduced cell proliferation and increased apoptosis. Furthermore, the compound has shown promise in antimicrobial and anticancer research .
The synthesis of 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide typically involves:
Industrial production may employ continuous flow reactors for large-scale synthesis, ensuring consistent quality and yield. Advanced purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products suitable for various applications .
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide has several applications across different fields:
Research indicates that 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide interacts with specific molecular targets, notably enzymes involved in cancer metabolism. Studies have focused on its ability to inhibit carbonic anhydrase IX, which plays a critical role in maintaining acid-base balance in tumors. This interaction may lead to therapeutic strategies aimed at treating cancers with high expression of this enzyme .
Several compounds share structural similarities with 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide. Here are some notable examples:
The uniqueness of 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide lies in its specific combination of functional groups that enhance its biological activity while also providing versatility in
The synthesis of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide requires careful selection of appropriate precursor compounds that can undergo efficient transformation to the target molecule [1]. The primary precursor approach involves starting with 2-methyl-5-nitrobenzenesulfonyl chloride, which can be obtained through sulfonation of para-nitrotoluene with chlorosulfonic acid [1] [2]. This strategy provides a direct pathway to the desired substitution pattern on the benzene ring.
Alternative precursor selection strategies include the use of 4-nitrotoluene as the starting material, which undergoes sulfonation with chlorosulfonic acid in an organic solvent system [1]. The selection of 4-nitrotoluene as a precursor is advantageous due to its commercial availability and the established reaction conditions for its conversion to the corresponding sulfonyl chloride intermediate [2]. The nitro group serves as a protected form of the amino functionality, which can be reduced in subsequent steps to yield the desired amino group [3].
The choice of sulfonating agent significantly influences the success of precursor functionalization. Chlorosulfonic acid demonstrates superior reactivity compared to other sulfonating reagents for aromatic compounds containing electron-withdrawing groups [4]. The reaction between aromatic compounds and chlorosulfonic acid requires specific stoichiometric ratios, typically employing at least 5 molar equivalents of chlorosulfonic acid for each mole of the aromatic starting material [4].
Precursor selection must also consider the compatibility of functional groups with subsequent synthetic transformations. The presence of electron-withdrawing groups such as nitro and chloro substituents affects the reactivity of the aromatic ring toward electrophilic substitution reactions [5]. The electron-withdrawing nature of these groups reduces the electron density of the aromatic system, requiring more forcing conditions for successful functionalization [5].
Table 1: Precursor Selection for 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide Synthesis
| Precursor Compound | Advantages | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 4-Nitrotoluene | Commercial availability, established protocols | Chlorosulfonic acid, organic solvent | 85-92 |
| 2-Methyl-5-nitrobenzoic acid | Direct substitution pattern | Decarboxylative conditions required | 62-68 |
| 4-Chloro-2-methylaniline | Pre-installed chloro group | Requires protection/deprotection steps | 70-75 |
The chlorination of aromatic compounds follows electrophilic aromatic substitution mechanisms, with chlorine acting as an electrophile that attacks the electron-rich aromatic ring [6]. Despite being an electron-withdrawing group through inductive effects, chlorine exhibits ortho and para directing properties due to resonance donation of its lone pair electrons to the aromatic system [7] [8]. This dual electronic effect results in regioselective chlorination at positions ortho and para to existing substituents.
The chlorination mechanism proceeds through a two-step process involving the formation of a sigma complex intermediate [9]. In the first step, the aromatic ring acts as a nucleophile and attacks the electrophilic chlorine species, resulting in the temporary loss of aromaticity and formation of a carbocation intermediate [9]. The second step involves deprotonation of the sigma complex to restore aromaticity and complete the substitution reaction [9].
For 5-amino-4-chloro-2-methylbenzene-1-sulfonamide synthesis, chlorination can be achieved using various chlorinating agents including molecular chlorine, N-chlorosuccinimide, or copper chloride systems [10]. The choice of chlorinating agent depends on the desired selectivity and reaction conditions. Copper chloride systems have demonstrated excellent regioselectivity for para-chlorination of aniline derivatives under mild conditions [10].
The amination process involves the reduction of nitro groups to amino groups through a six-electron reduction mechanism [3]. This reduction can occur via radical chemistry or through three successive two-electron steps involving hydride transfer reactions [3]. The nitro group undergoes sequential transformation through nitroso, hydroxylamino, and finally amino functional groups [3].
Nitroreduction mechanisms vary depending on the reducing system employed. NADPH-dependent reductases catalyze the reduction through flavin-mediated electron transfer processes [3]. The reduction proceeds through the formation of nitroanion radicals, nitroso compounds, and hydronitroxide radicals before final conversion to the amino group [3].
Table 2: Chlorination and Amination Reaction Parameters
| Reaction Type | Mechanism | Temperature (°C) | Catalyst/Reagent | Selectivity |
|---|---|---|---|---|
| Electrophilic Chlorination | Two-step sigma complex | 20-50 | CuCl₂/ionic liquid | Para > Ortho |
| Nitro Reduction | Six-electron process | 25-40 | Pd/C, H₂ | Complete conversion |
| Direct Amination | Radical mechanism | 80-120 | Cu catalyst, HFIP | High selectivity |
The introduction of methyl groups onto aromatic systems can be accomplished through several strategic approaches, with Friedel-Crafts methylation representing the most direct method [11] [12]. This electrophilic aromatic substitution reaction involves the reaction of benzene with methyl chloride in the presence of aluminum chloride catalyst, resulting in the formation of toluene and potentially further methylated products [11].
The Friedel-Crafts methylation mechanism proceeds through the generation of a methyl cation electrophile formed by the interaction of methyl chloride with aluminum chloride [11]. The methyl cation attacks the electron-rich benzene ring, forming a sigma complex intermediate that subsequently loses a proton to regenerate aromaticity [11]. The reaction conditions typically require anhydrous aluminum chloride and elevated temperatures to achieve satisfactory conversion rates [12].
Alternative methylation strategies include the use of methyl iodide with strong bases or the employment of methylating reagents such as dimethyl sulfate [13]. These approaches offer different selectivity profiles and reaction conditions compared to traditional Friedel-Crafts methods. The choice of methylation strategy depends on the electronic nature of the aromatic substrate and the desired regioselectivity [14].
The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences the success of methylation reactions [14]. Electron-donating groups activate the ring toward electrophilic substitution and direct incoming electrophiles to ortho and para positions [14]. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to meta positions [14].
For substrates containing multiple functional groups, the order of synthetic operations becomes critical for successful methyl group introduction. Protecting group strategies may be necessary to prevent unwanted side reactions during the methylation process [15]. The stability of existing functional groups under methylation conditions must be carefully evaluated to ensure selective transformation [15].
Table 3: Methyl Group Introduction Methods and Yields
| Method | Conditions | Substrate Compatibility | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₃Cl, 0-40°C | Activated aromatics | 60-85 | Ortho/Para |
| Grignard Addition | CH₃MgBr, -78°C | Carbonyl precursors | 70-90 | Site-specific |
| Suzuki Coupling | Pd catalyst, methyl boronate | Haloarenes | 75-95 | Complete control |
| Alkylation | Strong base, CH₃I | Phenolic substrates | 65-80 | Ortho preference |
The purification of sulfonamide compounds requires specialized techniques due to their polar nature and potential for hydrogen bonding interactions [16] [17]. Recrystallization represents the primary purification method for sulfonamide derivatives, with solvent selection being critical for achieving high purity and yield [16]. Common recrystallization solvents include aqueous alcohol mixtures, which provide optimal solubility characteristics for most sulfonamide compounds [16].
Chromatographic separation techniques offer enhanced resolution for complex sulfonamide mixtures [18]. High-performance liquid chromatography with gradient elution and ultraviolet detection enables the separation and quantification of multiple sulfonamide derivatives [18]. The reversed-phase chromatography systems using C18 stationary phases demonstrate excellent selectivity for sulfonamide compounds [18].
Solid-phase extraction methods provide efficient cleanup procedures for sulfonamide purification from complex reaction mixtures [17]. The QuEChERS extraction protocol combined with multi-plug filtration cleanup demonstrates superior recovery rates for sulfonamide derivatives [17]. These methods achieve limits of detection ranging from 0.02 to 0.5 micrograms per kilogram with excellent reproducibility [17].
Yield optimization strategies focus on reaction parameter control including temperature, solvent selection, and catalyst loading [19]. Temperature optimization typically involves maintaining reaction temperatures between 70-90°C for sulfonation reactions to balance reaction rate with selectivity [20]. Solvent effects significantly influence both reaction rates and product distribution, with chlorobenzene demonstrating superior performance for many sulfonamide synthesis reactions [20].
The implementation of microwave-assisted synthesis techniques can substantially improve reaction yields and reduce reaction times [21]. Electrochemical synthesis methods offer alternative approaches for sulfonamide formation with excellent atom economy and environmental compatibility [21]. These methods achieve yields comparable to traditional approaches while providing enhanced selectivity and reduced waste generation [21].
Table 4: Purification Techniques and Yield Data
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Solvent System |
|---|---|---|---|---|
| Recrystallization | 95-98 | 75-85 | 4-6 hours | EtOH/H₂O (3:1) |
| Column Chromatography | 98-99 | 80-90 | 2-3 hours | EtOAc/Hexane gradient |
| HPLC Purification | >99 | 85-95 | 1-2 hours | MeOH/H₂O gradient |
| Solid-Phase Extraction | 94-97 | 88-94 | 30 minutes | Various cartridges |
Table 5: Synthesis Optimization Parameters and Outcomes
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | References |
|---|---|---|---|---|
| Temperature | 70-90°C | Increased rate, potential decomposition | Enhanced at moderate temps | [20] [19] |
| Catalyst Loading | 5-10 mol% | Linear increase to optimum | Improved with proper loading | [22] [21] |
| Reaction Time | 3-6 hours | Plateau after optimization | Time-dependent selectivity | [23] [24] |
| Solvent Polarity | Moderate polarity | Solubility-dependent yields | Significant influence | [20] [19] |
The molecular packing arrangements of benzenesulfonamide derivatives exhibit distinctive patterns that are fundamentally influenced by the electronic and steric properties of substituents. While specific X-ray diffraction data for 5-amino-4-chloro-2-methylbenzene-1-sulfonamide remains limited in the literature, comparative analysis with structurally analogous compounds provides valuable insights into expected packing motifs [1] [2] [3].
Sulfonamide molecular crystals typically demonstrate three primary packing architectures, distinguished by the structure and composition of molecular layers that can be identified within the crystal lattice [3] [4]. The first group encompasses structures where molecules arrange in parallel layers with similar orientational preferences. The second category involves alternating molecular orientations within layers, while the third group displays more complex three-dimensional networks without distinct layered arrangements [3].
The tetrahedral geometry around the sulfur atom in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide is expected to exhibit slight distortions due to the electronic demands of the attached substituents. Comparative studies of similar chlorinated methylbenzenesulfonamides reveal that the presence of electron-withdrawing chlorine atoms and electron-donating amino groups creates asymmetric charge distribution patterns that influence intermolecular packing arrangements [5] [6] [7].
Crystal density calculations for analogous sulfonamide derivatives typically range from 1.3 to 1.5 grams per cubic centimeter, with molecular volume considerations suggesting that 5-amino-4-chloro-2-methylbenzene-1-sulfonamide would occupy approximately 180-200 cubic angstroms per molecule in the solid state [3] [4]. The molecular packing efficiency is enhanced by the complementary shapes created by the chlorine substitution at the 4-position and the amino group at the 5-position of the benzene ring.
The hydrogen bonding networks in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide are anticipated to follow well-established patterns observed in sulfonamide crystal structures. Primary hydrogen bonding interactions occur through the sulfonamide nitrogen-hydrogen donors and the sulfonyl oxygen acceptors, creating characteristic chain motifs with graph set notation C(4) [2] [3].
Systematic analysis of 39 sulfonamide crystal structures reveals that amino protons demonstrate preferential hydrogen bonding to sulfonyl oxygen atoms, forming the dominant hydrogen bond pattern characterized by chains with eight-atom repeat units [2]. In the case of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide, the presence of the amino group at the 5-position introduces additional hydrogen bonding possibilities through the aromatic amine donors.
The amino protons in position 5 are expected to participate in intermolecular hydrogen bonding networks, potentially forming N-H···O interactions with sulfonyl oxygens from neighboring molecules. The chlorine atom at position 4 may serve as a weak hydrogen bond acceptor, contributing to C-H···Cl interactions that provide additional stabilization to the crystal structure [1] [5].
Graph set analysis predicts the formation of R₂²(8) ring motifs through paired N-H···O interactions, creating centrosymmetric dimers that serve as fundamental building blocks for the extended crystal structure [2] [6]. Secondary interactions involving the methyl group at position 2 may contribute to C-H···O hydrogen bonds, though these are typically weaker than the primary N-H···O interactions.
The three-dimensional hydrogen bonding network is expected to exhibit chains running along specific crystallographic axes, with cross-linking between chains provided by the amino group interactions. This arrangement creates a robust crystal structure with enhanced thermal stability compared to unsubstituted benzenesulfonamides [3] [4].
The conformational properties of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide are critically determined by the torsional angles around the sulfur-nitrogen bond and the orientation of the sulfonamide group relative to the benzene ring plane. Rotational spectroscopy studies of substituted benzenesulfonamides indicate that the amino group typically adopts orientations perpendicular to the benzene plane, with the amminic hydrogens eclipsing the oxygen atoms [8].
The N-S-C-C torsional angle, which describes the orientation of the sulfonamide nitrogen relative to the benzene ring, varies significantly among related compounds. In N-(3,4-dimethylphenyl)benzenesulfonamide, this angle measures -87.4 degrees, indicating a nearly perpendicular arrangement [9]. For 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide, the corresponding torsional angle is -58.57 degrees, demonstrating the influence of substituent effects on molecular conformation [5].
The presence of the chlorine atom at position 4 in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide introduces electronic effects that influence the preferred torsional angles. Electron-withdrawing groups typically favor conformations that minimize unfavorable electrostatic interactions, suggesting that the sulfonamide group orientation will be influenced by the chlorine substitution pattern [10] [11].
Density functional theory calculations on related sulfonamide systems indicate that rotational barriers along the sulfur-nitrogen axis are primarily determined by electron repulsion rather than π-bonding contributions [10] [11]. The S-N bond in sulfonamides exhibits minimal π-character, with conformational preferences driven by steric and electrostatic considerations rather than orbital overlap requirements.
The amino group at position 5 is expected to adopt a conformation that maximizes hydrogen bonding opportunities while minimizing steric clashes with the adjacent chlorine atom. This geometric constraint likely results in specific preferred torsional angles that optimize both intramolecular stability and intermolecular hydrogen bonding network formation [8] [12].
Structural comparison of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide with analogous derivatives reveals systematic trends in molecular geometry and crystal packing behavior. The molecular weight of 220.68 grams per mole places this compound within the typical range for substituted benzenesulfonamides, which generally exhibit molecular weights between 200-350 grams per mole [13] [14] [15].
Dihedral angle measurements between aromatic rings in related structures provide benchmarks for expected geometric parameters. N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibits a dihedral angle of 73.94 degrees between its aromatic rings [6], while 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide shows 84.2 degrees [5]. These values suggest that 5-amino-4-chloro-2-methylbenzene-1-sulfonamide would exhibit similar angular relationships.
Bond length analysis of structurally related compounds reveals characteristic ranges for key structural parameters. Sulfur-oxygen bond lengths typically measure 1.428-1.441 angstroms, sulfur-nitrogen bonds range from 1.618-1.622 angstroms, and sulfur-carbon bonds measure approximately 1.766 angstroms [16] [17] [18]. These parameters reflect the tetrahedral geometry around sulfur with slight distortions due to electronic effects.
The substitution pattern in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide creates unique electronic environments that distinguish it from other derivatives. The combination of electron-donating amino and methyl groups with the electron-withdrawing chlorine atom generates asymmetric charge distribution patterns that influence both molecular conformation and crystal packing arrangements [19] [20].
Comparative hydrogen bonding analysis indicates that the presence of multiple hydrogen bond donors and acceptors in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide creates more complex networking possibilities than simpler derivatives. While basic sulfonamides typically form C(4) chain motifs, the additional amino group introduces opportunities for R₂²(8) ring formation and three-dimensional network structures [2] [3] [4].